molecular formula C10H12BrNO2 B12070159 N-(5-bromo-2-methoxyphenyl)oxetan-3-amine

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine

Cat. No.: B12070159
M. Wt: 258.11 g/mol
InChI Key: JTBPWWIIYKNILO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is a chemical compound that belongs to the class of oxetane derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the allylic amination of oxetanes with zwitterionic π-allylpalladium species, followed by intramolecular ring-opening to form the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the oxetane ring.

Industrial Production Methods

Industrial production methods for N-(5-bromo-2-methoxyphenyl)oxetan-3-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl oxetane derivatives .

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

JTBPWWIIYKNILO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC2COC2

Origin of Product

United States

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